molecular formula C20H21N5O6S B2632398 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate CAS No. 1351634-29-1

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate

Cat. No.: B2632398
CAS No.: 1351634-29-1
M. Wt: 459.48
InChI Key: KAMVXYUEVINRIG-UHFFFAOYSA-N
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Description

2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate is a complex chemical hybrid featuring a benzothiazole core linked to a 1,2,4-oxadiazole-containing azetidine via an acetamide bridge, and presented as an oxalate salt. This sophisticated molecular architecture is of significant interest in early-stage pharmaceutical and agrochemical research. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, while the 1,2,4-oxadiazole ring is a stable bioisostere for carboxylate and amide groups, often employed to improve a compound's metabolic stability and binding affinity. The incorporation of the rigid, three-membered azetidine ring can introduce conformational constraint, potentially enhancing potency and selectivity towards biological targets. The oxalate salt form is typically utilized to improve the compound's aqueous solubility and crystallinity, facilitating handling in biological assay systems. Researchers may explore this molecule as a key intermediate in synthetic chemistry or as a novel pharmacophore in high-throughput screening campaigns targeting various enzymes and receptors. Its unique structure makes it a valuable candidate for investigating structure-activity relationships in the development of new chemical entities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S.C2H2O4/c1-10-2-5-13-14(6-10)26-18(19-13)20-15(24)9-23-7-12(8-23)17-21-16(22-25-17)11-3-4-11;3-1(4)2(5)6/h2,5-6,11-12H,3-4,7-9H2,1H3,(H,19,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMVXYUEVINRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CC(C3)C4=NC(=NO4)C5CC5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide oxalate is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's structure features a cyclopropyl group attached to a 1,2,4-oxadiazole ring and an azetidine moiety, which contribute to its unique biological profile. The presence of the benzo[d]thiazole group is also significant for its pharmacological activity.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit a broad spectrum of antimicrobial activity. Specifically:

  • Antibacterial Activity : Studies have shown that derivatives of 1,2,4-oxadiazoles can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.003 to 0.03 µg/mL against Clostridium difficile strains .
  • Antifungal Activity : Some derivatives have shown promising antifungal properties against various strains of fungi, including Candida albicans and Aspergillus niger, highlighting their potential as therapeutic agents in treating fungal infections .

Anticancer Activity

The anticancer potential of the compound is supported by various studies:

  • Mechanism of Action : Compounds with oxadiazole scaffolds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests that the compound may inhibit tumor growth by triggering programmed cell death pathways .
  • Case Studies : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The IC50 values for these compounds typically range from 10 to 30 µM, indicating moderate efficacy .

Anti-inflammatory Activity

The compound's potential anti-inflammatory effects are noteworthy:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that oxadiazole derivatives can suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism through which the compound may alleviate inflammation .

Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of bacterial/fungal growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatorySuppression of pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

A. Benzoimidazole-Thiazole-Triazole Acetamides ()

Compounds 9a–9e share an acetamide backbone but differ in substituents:

  • Core structure: Triazole-phenoxymethyl-benzoimidazole linked to substituted thiazoles.
  • Key differences :
    • Heterocycles : Triazole (9a–9e) vs. oxadiazole (target compound).
    • Azetidine absence : 9a–9e lack the azetidine ring, reducing conformational rigidity.
    • Substituents : Thiazole rings in 9a–9e bear aryl groups (phenyl, fluorophenyl, bromophenyl), while the target compound has a 6-methylbenzothiazole.

Physicochemical Properties :

Compound Melting Point (°C) Yield (%) Key Functional Groups
9c 162–164 78 Bromophenyl-thiazole
Target Compound Data not provided N/A Cyclopropyl-oxadiazole, azetidine

The triazole in 9a–9e may offer hydrogen-bonding capacity, whereas the oxadiazole in the target compound enhances lipophilicity and metabolic resistance .

B. Benzimidazole-Azetidinyl Acetamides ()

Compounds 5a–5c feature:

  • Chlorinated azetidine : 3-chloro-2-methyl-4-oxoazetidine linked to benzimidazole.
  • Substituents : Varied aryl groups (e.g., 4-substituted phenyl).

Functional Group Impact on Bioactivity

  • Thiazole vs. Benzothiazole : The 6-methylbenzothiazole in the target compound may improve π-π stacking in target binding compared to simpler thiazoles in 9a–9e .

Pharmacopeial Considerations ()

Pharmacopeial tests for related compounds emphasize:

  • Purity assays : HPLC for counterion quantification.
  • Stability : Oxalate salts may require pH-specific stability testing .

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